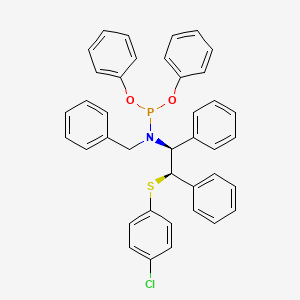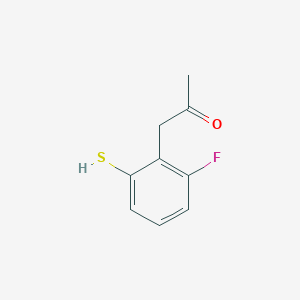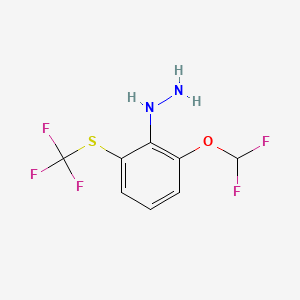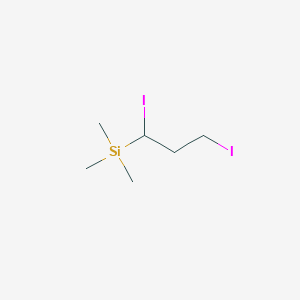
(1,3-Diiodopropyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,3-diiodopropyl)trimethyl-: is an organosilicon compound characterized by the presence of silicon, iodine, and carbon atoms. This compound is part of the broader class of silanes, which are silicon-based compounds with various applications in organic and inorganic chemistry. The unique structure of Silane, (1,3-diiodopropyl)trimethyl- makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,3-diiodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 1,3-diiodopropane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)3SiCl+I-CH2-CH2-CH2-I→(CH3)3Si-CH2-CH2-CH2-I+NaCl
Industrial Production Methods: Industrial production of Silane, (1,3-diiodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (1,3-diiodopropyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.
Major Products:
Substitution: Formation of silane derivatives with different functional groups.
Reduction: Formation of simpler silane compounds.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Silane, (1,3-diiodopropyl)trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (1,3-diiodopropyl)trimethyl- involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The iodine atoms can be easily substituted, allowing for the introduction of different functional groups. These properties enable the compound to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used as a precursor in the synthesis of various silanes.
1,3-diiodopropane: A key starting material for the synthesis of Silane, (1,3-diiodopropyl)trimethyl-.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity.
Uniqueness: Silane, (1,3-diiodopropyl)trimethyl- is unique due to its dual functionality, combining the reactivity of both iodine and silicon. This dual functionality allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
101023-48-7 |
|---|---|
Formule moléculaire |
C6H14I2Si |
Poids moléculaire |
368.07 g/mol |
Nom IUPAC |
1,3-diiodopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H14I2Si/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3 |
Clé InChI |
BEACNIMVXGYERB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CCI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


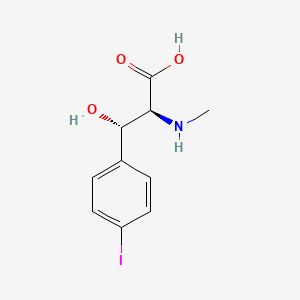
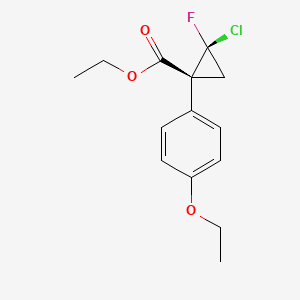
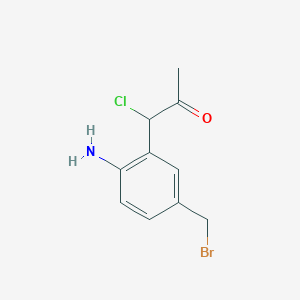
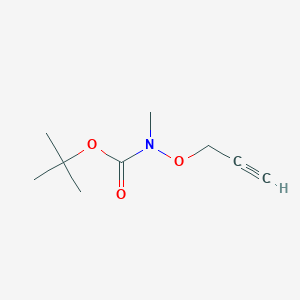
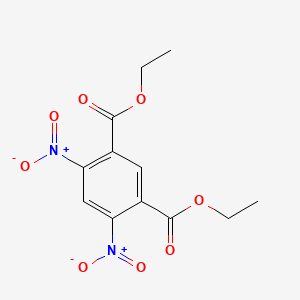
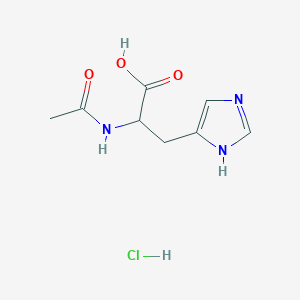
![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
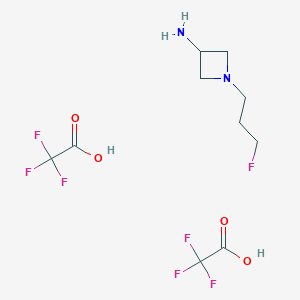
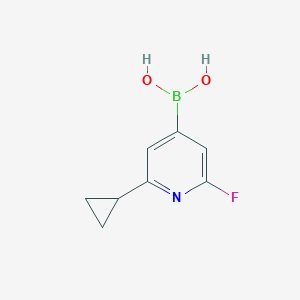
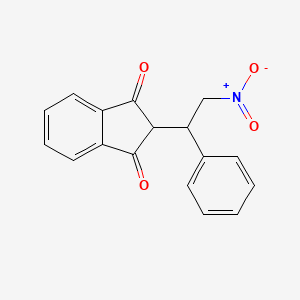
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
